![molecular formula C26H34N4O5 B1662682 Calpain Inhibitor XII CAS No. 181769-57-3](/img/structure/B1662682.png)
Calpain Inhibitor XII
Overview
Description
Calpain Inhibitor XII is a reversible and selective inhibitor of calpain I (μ-calpain), with lower affinities for calpain II (m-calpain) and cathepsin B . Calpains are cysteine proteases activated in brain disorders and are important markers and mediators in the pathophysiology of neurodegeneration .
Synthesis Analysis
A series of new dipeptidyl alpha-keto amides of the general structure R1-L-Leu-D,L-AA-CONH-R2 including this compound were synthesized and evaluated as inhibitors for the cysteine proteases calpain I, calpain II, and cathepsin B .Physical And Chemical Properties Analysis
The exact mass of this compound is 482.25 and its molecular weight is 482.581 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Calpain is a family of cysteine proteases found in eukaryotes and some bacteria, playing a key role in various physiological and pathological processes. Calpain Inhibitor XII, along with other calpain inhibitors, has been a subject of interest due to its implications in ocular disorders, neurodegenerative disorders, metabolic disorders, and cancer (Donkor, 2015).
Therapeutic Potential and Drug Development
Calpain inhibitors, including this compound, have demonstrated efficacy in animal models of diseases related to calpain, such as Alzheimer's disease, and hold promise for neuromuscular and neurodegenerative diseases (Sáez et al., 2006). These inhibitors modify the functions of their substrates through limited proteolysis and are considered 'modulator proteases' (Ono, Saido, & Sorimachi, 2016).
This compound in Neurological Disorders
Studies have shown that this compound alters the excitable membrane properties of cultured neurons, indicating its potential implications in neurological disorders and its possible role in altering neuronal and muscle electrical activities (Khoutorsky & Spira, 2008).
Role in Cancer Research
Calpain and its inhibitors, including this compound, are of interest in cancer research due to their role in cellular signaling, apoptosis, and survival, with calpain expression being altered during tumorigenesis (Storr et al., 2011).
Potential in Treating Viral Infections
Calpain inhibitors II and XII have been identified as having antiviral activity against coronaviruses, including SARS-CoV-2, in cell culture, suggesting their potential use in treating viral infections (Hu et al., 2020).
Mechanism of Action
Mode of Action
Calpain Inhibitor XII is a reversible and selective inhibitor . It binds to the active site of calpain I, inhibiting its activation . This inhibition prevents the activation of apoptotic machinery, a key factor in neurodegeneration .
Biochemical Pathways
Calpain activation is a crucial factor in neurodegenerative diseases, causing the activation of apoptotic machinery . The inhibition of calpain activation by this compound can prevent calpain-mediated apoptosis in degenerating neurons . A “calpain-cathepsin” hypothesis has been proposed, suggesting that after μ-calpain is activated by cerebral ischemia, the lysosomal membranes are destroyed by calpain, releasing cathepsin into the cytosol to degrade cellular components .
Pharmacokinetics
It’s important to note that calpain inhibitors should be cell-permeable to have higher specificity .
Result of Action
The inhibition of calpain activation by this compound can prevent calpain-mediated apoptosis in degenerating neurons . This could potentially manage neurodegenerative diseases . In addition, it has been found that this compound can inhibit SARS-CoV-2 viral replication in cell culture .
Safety and Hazards
Future Directions
Calpain inhibitors, including Calpain Inhibitor XII, have been used to study the role of calpains in diverse processes, including neutrophil chemotaxis, neuronal signaling, and cardiac response to injury . Given that axon loss is often an early sign of neurodegeneration, its prevention by inhibiting calpain activity may lead to treatments for neurodegenerative diseases .
properties
IUPAC Name |
benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWMBFPIAQRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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